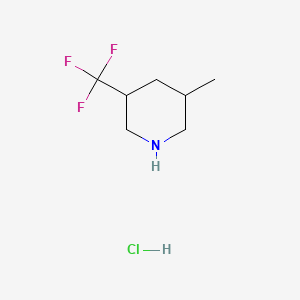
3-methyl-5-(trifluoromethyl)piperidine hydrochloride, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-5-(trifluoromethyl)piperidine hydrochloride, Mixture of diastereomers, is a versatile chemical compound widely used in scientific research. Its unique structure, which includes a trifluoromethyl group and a piperidine ring, offers immense potential for diverse applications, ranging from pharmaceutical synthesis to catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through various methods, including the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine or the assembly of pyridine from a trifluoromethyl-containing building block . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The methods used in industrial settings are often scaled-up versions of laboratory procedures, with additional steps for purification and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-(trifluoromethyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different derivatives of the original compound, while substitution reactions can introduce new functional groups .
Scientific Research Applications
3-methyl-5-(trifluoromethyl)piperidine hydrochloride is used in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which 3-methyl-5-(trifluoromethyl)piperidine hydrochloride exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group and piperidine ring play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Shares the trifluoromethyl group but has a pyridine ring instead of a piperidine ring.
4-(Trifluoromethyl)piperidine: Similar structure but lacks the methyl group at the 3-position.
Uniqueness
3-methyl-5-(trifluoromethyl)piperidine hydrochloride stands out due to its unique combination of a trifluoromethyl group and a piperidine ring with a methyl group at the 3-position. This unique structure provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H13ClF3N |
|---|---|
Molecular Weight |
203.63 g/mol |
IUPAC Name |
3-methyl-5-(trifluoromethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C7H12F3N.ClH/c1-5-2-6(4-11-3-5)7(8,9)10;/h5-6,11H,2-4H2,1H3;1H |
InChI Key |
LERFSWAXKCFBNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CNC1)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


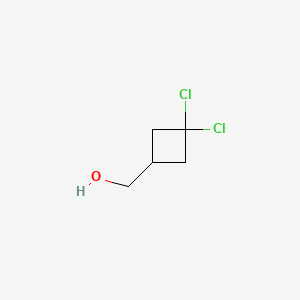
![methyl 2,2-difluoro-2H,5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B13464037.png)
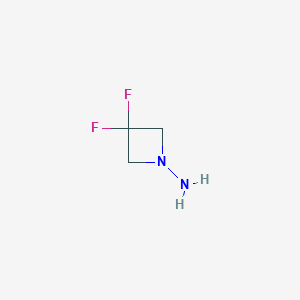
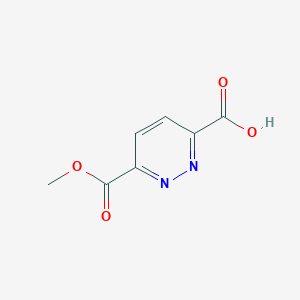
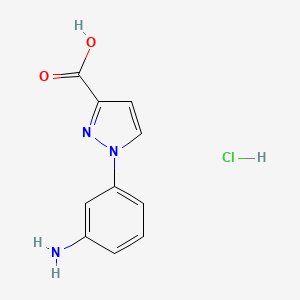

![3-Thia-9-azabicyclo[3.3.1]nonane](/img/structure/B13464070.png)
![2,2-Difluoro-1-methyl-3-phenylbicyclo[1.1.1]pentane](/img/structure/B13464071.png)
![3-Butylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13464078.png)
![Tert-butyl 2-{6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetate, trifluoroacetic acid](/img/structure/B13464088.png)

![6-[(5-Bromo-2-methoxyphenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B13464092.png)
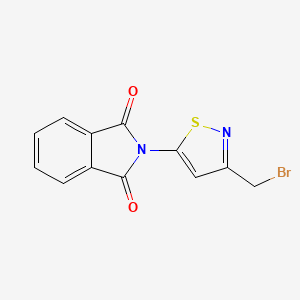
![2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptan-1-yl}acetic acid](/img/structure/B13464104.png)
